![molecular formula C7H16NO5P B14198785 Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate CAS No. 917895-42-2](/img/structure/B14198785.png)
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is an organic compound that features both ester and phosphonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate typically involves the reaction of ethyl acetate with a phosphorylating agent in the presence of a base. One common method involves the use of diethyl phosphite and 3-aminopropanol under basic conditions to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphoryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Substituted esters and phosphonates.
Wissenschaftliche Forschungsanwendungen
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Diethyl phosphite: A phosphorylating agent used in organic synthesis.
3-Aminopropanol: An amino alcohol used as a building block in chemical synthesis.
Uniqueness
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is unique due to the presence of both ester and phosphonate functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
917895-42-2 |
|---|---|
Molekularformel |
C7H16NO5P |
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
3-aminopropoxy-(2-ethoxy-2-oxoethyl)phosphinic acid |
InChI |
InChI=1S/C7H16NO5P/c1-2-12-7(9)6-14(10,11)13-5-3-4-8/h2-6,8H2,1H3,(H,10,11) |
InChI-Schlüssel |
VKINMRNOUHRVKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CP(=O)(O)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


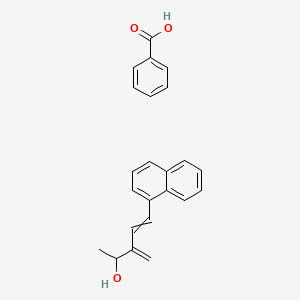
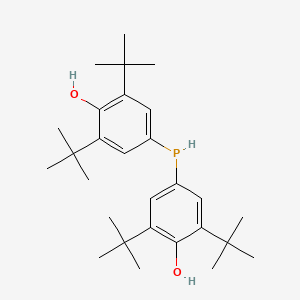
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
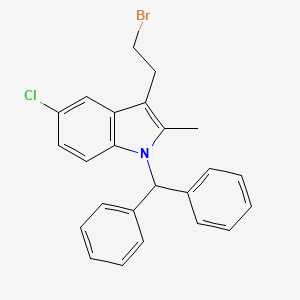
![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
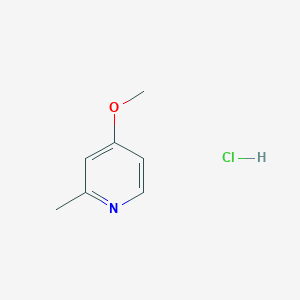
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
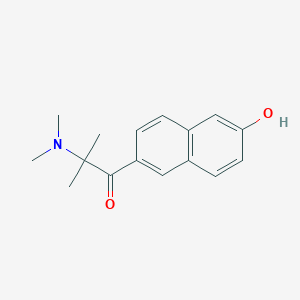

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)

